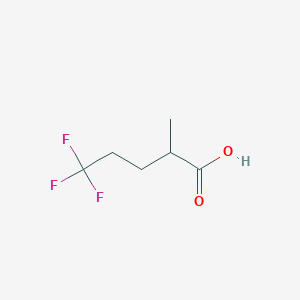
5,5,5-Trifluoro-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-2-methylpentanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of trifluoroacetic anhydride and a suitable precursor. For example, a reaction between trifluoroacetic anhydride and a pentanoic acid derivative under controlled conditions can yield the desired product . Another method involves the use of perfluoro acid anhydrides in the presence of a catalyst such as copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trifluoro-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5,5,5-Trifluoro-2-methylpentanoic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mécanisme D'action
The mechanism by which 5,5,5-Trifluoro-2-methylpentanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in altered metabolic pathways and biological activities, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentanoic acid: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methylpentanoic acid: Another similar compound with a different position of the methyl group, leading to variations in its chemical behavior.
Uniqueness
5,5,5-Trifluoro-2-methylpentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it particularly valuable in applications where enhanced performance and stability are required.
Propriétés
Formule moléculaire |
C6H9F3O2 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
5,5,5-trifluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |
Clé InChI |
PPOLMOVJCMRNMT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




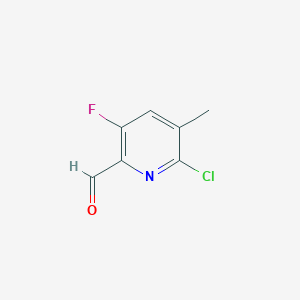
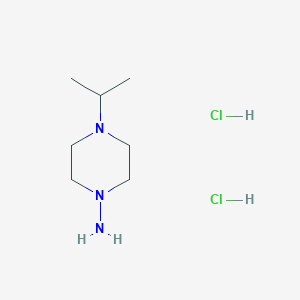
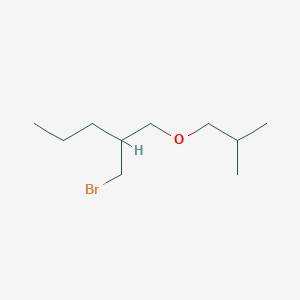
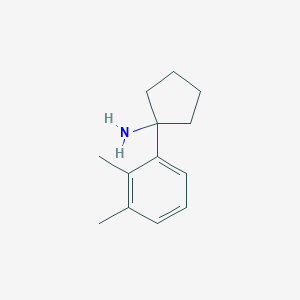
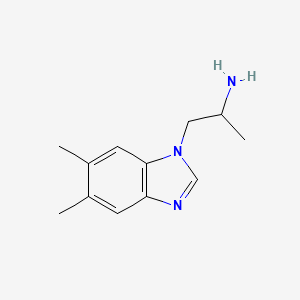
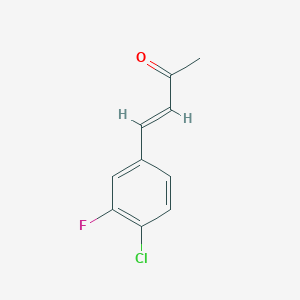
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
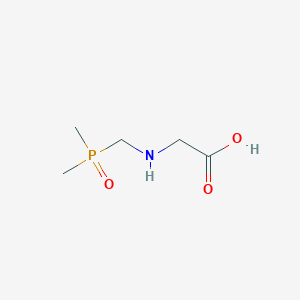

![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
